molecular formula C15H23BO2S B567799 4-(Ethylthiomethyl)phenylboronic acid, pinacol ester CAS No. 1256359-06-4

4-(Ethylthiomethyl)phenylboronic acid, pinacol ester

Cat. No. B567799
M. Wt: 278.217
InChI Key: VVZJYOSAVLVUFG-UHFFFAOYSA-N
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Description

“4-(Ethylthiomethyl)phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 1256359-06-4 . It has a molecular weight of 278.22 . The IUPAC name for this compound is 2-{4-[(ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23BO2S/c1-6-19-11-12-7-9-13(10-8-12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “4-(Ethylthiomethyl)phenylboronic acid, pinacol ester” are not detailed in the search results, boronic esters are known to be used in Suzuki–Miyaura cross-coupling reactions .

Scientific Research Applications

Phosphorescent Properties

  • Arylboronic esters, including compounds like 4-(Ethylthiomethyl)phenylboronic acid pinacol ester, exhibit unique phosphorescent properties. These compounds can display room-temperature phosphorescence in the solid state, a characteristic usually associated with heavy atoms or carbonyl groups. This discovery suggests new possibilities in designing phosphorescent organic molecules (Shoji et al., 2017).

Hydrolysis at Physiological pH

  • Phenylboronic pinacol esters, including similar compounds to 4-(Ethylthiomethyl)phenylboronic acid pinacol ester, have been studied for their hydrolysis properties, especially at physiological pH. These findings are significant for pharmacological applications, as they indicate the compounds' stability in water and sensitivity to pH changes (Achilli et al., 2013).

H2O2-Cleavable Polymers

  • The compound has been used in the synthesis of H2O2-cleavable poly(ester-amide)s, highlighting its potential in creating responsive polymeric materials. These materials could degrade in response to hydrogen peroxide, making them useful for controlled release in various applications (Cui et al., 2017).

Dual-Responsive Insulin Delivery

  • In diabetic care, the compound has been integrated into dual-responsive polymeric vesicles for insulin delivery. These vesicles respond to both glucose and H2O2, demonstrating the compound's potential in creating advanced drug delivery systems (Tong et al., 2018).

Solubility in Organic Solvents

  • Research has been conducted to understand the solubility of phenylboronic acid pinacol esters in various organic solvents. This research is essential for the practical application and processing of these compounds in different industrial and pharmaceutical contexts (Leszczyński et al., 2020).

Radioprotection and Drug Delivery

  • The compound has been studied in the context of radiosensitive delivery vehicles for drugs like caffeic acid phenethyl ester, demonstrating its potential in targeted drug delivery and radioprotection (Choi et al., 2021).

properties

IUPAC Name

2-[4-(ethylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2S/c1-6-19-11-12-7-9-13(10-8-12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZJYOSAVLVUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681946
Record name 2-{4-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((Ethylthio)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1256359-06-4
Record name 2-{4-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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